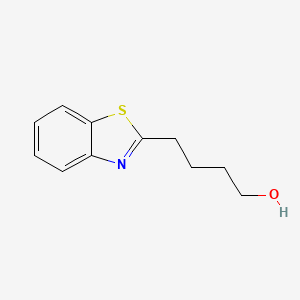

2-Benzothiazolebutanol

Description

Properties

CAS No. |

58046-80-3 |

|---|---|

Molecular Formula |

C11H13NOS |

Molecular Weight |

207.29 g/mol |

IUPAC Name |

4-(1,3-benzothiazol-2-yl)butan-1-ol |

InChI |

InChI=1S/C11H13NOS/c13-8-4-3-7-11-12-9-5-1-2-6-10(9)14-11/h1-2,5-6,13H,3-4,7-8H2 |

InChI Key |

ZHJDQVQHQAUUKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Benzothiazolebutanol

Established Synthetic Pathways to the 2-Benzothiazolebutanol Core

The formation of the 2-substituted benzothiazole (B30560) scaffold, the central structural motif of 2-Benzothiazolebutanol, is predominantly accomplished through cyclocondensation reactions. Multi-component and regioselective strategies offer alternative and often more streamlined approaches.

Cyclocondensation Approaches

Cyclocondensation is the most traditional and widely employed method for synthesizing the benzothiazole core. This approach involves the reaction of 2-aminothiophenol (B119425) with a precursor molecule containing a suitable carbonyl or carboxyl group that will form the 2-substituent. To synthesize 2-Benzothiazolebutanol, this precursor would be a derivative of butanol.

The primary reaction involves the condensation of 2-aminothiophenol with a 4-hydroxy-substituted carbonyl compound, such as 4-hydroxybutanal or 4-hydroxybutanoic acid. The reaction proceeds in three key stages:

Formation of an imine or amide intermediate (a Schiff base when using an aldehyde).

An intramolecular cyclization step where the thiol group attacks the carbon of the C=N bond.

An oxidation or dehydration step to form the aromatic benzothiazole ring. mdpi.com

Various reagents and conditions can be used to drive this transformation. For instance, the condensation of 2-aminothiophenol with carboxylic acids or their derivatives is a common pathway. nih.gov The reaction can also be performed with aldehydes, which is one of the most common methods for preparing 2-substituted benzothiazoles. nih.govmdpi.comnih.gov

| Precursor 1 | Precursor 2 | Product | General Conditions |

| 2-Aminothiophenol | 4-Hydroxybutanal | 2-Benzothiazolebutanol | Acid or base catalysis, often with heating |

| 2-Aminothiophenol | 4-Hydroxybutanoic Acid | 2-Benzothiazolebutanol | Dehydrating agent (e.g., polyphosphoric acid) |

| 2-Aminothiophenol | 4-Hydroxybutyryl Chloride | 2-Benzothiazolebutanol | Base to neutralize HCl byproduct |

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules like 2-Benzothiazolebutanol. researchgate.net These strategies are valued for their operational simplicity and atom economy.

One such strategy involves a three-component, one-pot reaction of an aromatic amine, an aliphatic amine, and elemental sulfur. nih.gov Another approach is the copper-catalyzed three-component reaction of a 1-iodo-2-nitroarene, sodium sulfide, and an aldehyde. organic-chemistry.org Adapting this to 2-Benzothiazolebutanol would involve using 4-hydroxybutanal as the aldehyde component. These methods bypass the need to pre-synthesize and isolate the 2-aminothiophenol intermediate.

More advanced MCRs can lead to the formation of more complex fused heterocyclic systems based on the benzothiazole core, demonstrating the versatility of this approach in generating diverse chemical scaffolds. rsc.org

Regioselective Synthesis Techniques

Regioselectivity is crucial when the precursors have multiple reactive sites, ensuring the desired isomer is formed. In the context of 2-Benzothiazolebutanol synthesis, regioselectivity would be important if starting with a substituted 2-aminothiophenol to control the final substitution pattern on the benzene (B151609) ring.

While direct regioselective syntheses of 2-Benzothiazolebutanol are not extensively documented, the principles can be drawn from related transformations. For example, cyclocondensation of 2-aminobenzenethiol with other reagents has been used to achieve the regioselective synthesis of complex thiazole (B1198619) derivatives attached to a benzothiazole core. researchgate.net Furthermore, regioselective C-H functionalization techniques, such as iridium-catalyzed borylation, allow for the precise derivatization of the benzothiazole core, which could be a pathway to introduce or modify the butanol substituent. nih.gov

Green Chemistry Principles in 2-Benzothiazolebutanol Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of the benzothiazole framework has been a target for the application of green chemistry principles, focusing on reducing solvent waste and improving catalytic efficiency.

Solvent-Free Methodologies

Performing reactions without a solvent minimizes chemical waste and can simplify product purification. Solvent-free synthesis of 2-substituted benzothiazoles has been successfully achieved through the condensation of 2-aminothiophenol with various aldehydes. researchgate.net

These reactions are often facilitated by:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. A method using active carbon/silica gel under solvent-free microwave conditions has been reported for the synthesis of 2-alkylbenzothiazoles from aliphatic aldehydes. nih.gov This approach is directly applicable to the synthesis of 2-Benzothiazolebutanol using 4-hydroxybutanal.

Grinding/Melt Conditions: Simple grinding of the reactants in a mortar and pestle or heating them together in a melt can provide the energy needed for the reaction to proceed without any solvent. researchgate.net

| Method | Reactants | Conditions | Advantage |

| Microwave Irradiation | 2-Aminothiophenol, Aliphatic Aldehyde | Active carbon/silica gel, Solvent-free | Rapid, high yields |

| Melt Reaction | 2-Aminothiophenol, Aromatic Aldehyde | Heating without solvent | No solvent waste, simple procedure |

Catalytic Systems for Enhanced Efficiency

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates, allow for milder reaction conditions, and can often be recycled and reused. A wide array of catalytic systems has been developed for the synthesis of 2-substituted benzothiazoles. mdpi.com

Examples of catalytic systems include:

Nanoparticle Catalysts: Zinc oxide nanoparticles (ZnO NPs) have been used as an efficient, reusable catalyst for the solvent-free synthesis of 2-substituted benzothiazoles. mdpi.com

Biocatalysts: Natural catalysts, such as Acacia concinna, have been employed for the synthesis of 2-aryl-benzothiazoles under microwave irradiation, offering an eco-friendly alternative to metal catalysts. nih.gov

Homogeneous and Heterogeneous Catalysts: Various metal catalysts, including those based on palladium and copper, have been developed to facilitate the cyclization process. acs.org Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. researchgate.net Using glycerol, a biodegradable and non-toxic solvent, has also been shown to promote the reaction even without a traditional catalyst.

Atom Economy and Waste Reduction in Synthesis

The concept of atom economy is a cornerstone of green chemistry, aiming to maximize the incorporation of all materials used in a chemical process into the final product. wordpress.com In the context of 2-Benzothiazolebutanol synthesis, the choice of precursors and reaction pathway significantly impacts the atom economy.

C₆H₇NS + C₄H₆O₂ → C₁₁H₁₃NOS + H₂O

The atom economy for this reaction is calculated as the ratio of the molecular weight of the desired product (2-Benzothiazolebutanol) to the sum of the molecular weights of the reactants.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Aminothiophenol | C₆H₇NS | 125.19 |

| γ-Butyrolactone | C₄H₆O₂ | 86.09 |

| 2-Benzothiazolebutanol | C₁₁H₁₃NOS | 207.29 |

| Water (byproduct) | H₂O | 18.02 |

The theoretical atom economy is calculated as: (Molecular Weight of 2-Benzothiazolebutanol) / (Molecular Weight of 2-Aminothiophenol + Molecular Weight of γ-Butyrolactone) x 100%

(207.29) / (125.19 + 86.09) x 100% = 91.9%

This high atom economy indicates that the majority of the atoms from the starting materials are incorporated into the final product, with water being the only byproduct. This minimizes waste at the molecular level, a key goal of green chemistry. scranton.eduprimescholars.com

Waste reduction in this synthesis can be further enhanced by:

Catalyst Selection: Utilizing a recyclable solid acid catalyst instead of a homogeneous acid that requires neutralization and results in salt waste.

Solvent Choice: Employing green solvents or, ideally, performing the reaction under solvent-free conditions if feasible.

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to maximize yield and minimize the formation of side products.

Advanced Synthetic Approaches to 2-Benzothiazolebutanol Analogs

Modern synthetic chemistry offers a range of advanced methodologies that can be applied to the synthesis of 2-Benzothiazolebutanol analogs, particularly those with specific stereochemistry or those requiring large-scale, efficient production.

Stereoselective and Enantioselective Syntheses

The butanol side chain of 2-Benzothiazolebutanol contains a chiral center if a substituent is introduced along the chain, or if the hydroxyl group is not at the terminal position. The synthesis of specific stereoisomers (enantiomers or diastereomers) of such analogs is crucial for pharmaceutical applications, as different stereoisomers can exhibit distinct biological activities.

While specific examples for 2-Benzothiazolebutanol are not prevalent in the literature, general strategies for the stereoselective synthesis of chiral 2-substituted benzothiazoles can be adapted. These methods often involve the use of chiral precursors or chiral catalysts.

For instance, an enantioselective synthesis could be envisioned starting from a chiral lactone or a chiral hydroxy acid. The condensation with 2-aminothiophenol would then proceed with retention of stereochemistry, yielding an enantiomerically enriched product.

Alternatively, asymmetric catalysis could be employed. This might involve the use of a chiral Lewis acid or Brønsted acid to catalyze the condensation reaction, thereby inducing enantioselectivity.

| Approach | Description | Potential for 2-Benzothiazolebutanol Analogs |

| Chiral Precursors | Use of enantiomerically pure starting materials, such as a chiral γ-lactone. | Direct route to enantiomerically pure analogs. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to one of the reactants to direct the stereochemical outcome of the reaction. | A multi-step but effective method for controlling stereochemistry. |

| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer over the other. | Highly efficient in terms of chirality transfer, often requiring only small amounts of the catalyst. |

Flow Chemistry and Continuous Processing for Production

For the large-scale and efficient production of 2-Benzothiazolebutanol and its analogs, flow chemistry and continuous processing offer significant advantages over traditional batch methods. pharmasalmanac.comresearchgate.net These techniques involve the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters and leading to improved safety, consistency, and scalability. nih.govnih.gov

The synthesis of 2-substituted benzothiazoles is well-suited for flow chemistry. researchgate.net A continuous flow setup for the synthesis of 2-Benzothiazolebutanol could involve pumping a mixture of 2-aminothiophenol and γ-butyrolactone through a heated tube or a packed-bed reactor containing a solid acid catalyst. The product stream would then be collected continuously and purified.

Advantages of Flow Chemistry for 2-Benzothiazolebutanol Synthesis:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling potentially reactive intermediates or exothermic reactions. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heating and mixing, leading to faster reaction rates and higher yields. mdpi.com

Precise Control: Parameters such as temperature, pressure, and residence time can be precisely controlled, leading to better product quality and reproducibility.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. researchgate.net

Photochemical and Electrochemical Synthetic Innovations

Recent innovations in synthetic methodology have explored the use of light (photochemistry) and electricity (electrochemistry) to drive chemical reactions, often under milder conditions and with greater selectivity than traditional thermal methods.

Photochemical Synthesis:

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including benzothiazoles. researchgate.net While a direct photochemical synthesis of 2-Benzothiazolebutanol has not been reported, the general principles could be applied. For instance, a photochemical approach might involve the generation of a radical intermediate from a suitable precursor, which then cyclizes to form the benzothiazole ring. This could potentially allow for the use of different starting materials or enable reactions that are not feasible under thermal conditions.

Electrochemical Synthesis:

Electrochemical methods offer a green and efficient alternative for the synthesis of benzothiazoles. rsc.orgresearchgate.net These reactions utilize an electric current to drive the oxidation or reduction of substrates, often avoiding the need for chemical oxidants or reductants and thereby improving the atom economy and reducing waste. organic-chemistry.org The electrochemical synthesis of 2-substituted benzothiazoles has been demonstrated from various precursors, such as thioamides or by the direct reaction of 2-aminothiophenols with aldehydes. researchgate.net An electrochemical approach to 2-Benzothiazolebutanol could offer a highly controlled and environmentally friendly production method.

Chemical Reactivity and Derivatization Studies of 2 Benzothiazolebutanol

Functional Group Transformations of the Butanol Side Chain

Oxidation Reactions

The secondary alcohol group of 2-Benzothiazolebutanol is susceptible to oxidation to form the corresponding ketone, 2-benzothiazolebutan-2-one. The choice of oxidizing agent is crucial to ensure the selective oxidation of the alcohol without affecting the benzothiazole (B30560) ring.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and other milder, more selective methods.

Chromium-Based Reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for this transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent over-oxidation. The Jones reagent (CrO₃ in aqueous acetone (B3395972) and sulfuric acid) can also be used, although its strongly acidic and aqueous nature might be less suitable if the benzothiazole ring is sensitive to such conditions.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine (B128534) (Et₃N). The Swern oxidation is known for its mild reaction conditions and high yields.

Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild and efficient alternative for oxidizing secondary alcohols to ketones. The reaction is typically performed at room temperature in chlorinated solvents.

Below is a table summarizing potential oxidation reactions of 2-Benzothiazolebutanol.

| Oxidizing Agent | Expected Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 2-Benzothiazolebutan-2-one | Dichloromethane (CH₂Cl₂), Room Temperature |

| Swern Oxidation (DMSO, (COCl)₂) | 2-Benzothiazolebutan-2-one | Dichloromethane (CH₂Cl₂), Low Temperature (-78 °C) |

| Dess-Martin Periodinane (DMP) | 2-Benzothiazolebutan-2-one | Dichloromethane (CH₂Cl₂), Room Temperature |

Esterification and Etherification Reactions

The hydroxyl group of 2-Benzothiazolebutanol can be readily converted into esters and ethers, which are valuable for modifying the molecule's lipophilicity and biological activity.

Esterification: The formation of an ester from 2-Benzothiazolebutanol can be achieved through several methods:

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.

Reaction with Acyl Chlorides or Anhydrides: A more reactive approach involves the use of acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the liberated hydrochloric acid or carboxylic acid.

Etherification: The synthesis of ethers from 2-Benzothiazolebutanol can be accomplished via methods like the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.

The following table outlines possible esterification and etherification reactions.

| Reaction Type | Reagents | Expected Product |

| Fischer Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | 2-Benzothiazolebutyl ester |

| Acylation | Acyl Chloride (R-COCl), Pyridine | 2-Benzothiazolebutyl ester |

| Williamson Ether Synthesis | 1. NaH; 2. Alkyl Halide (R'-X) | 2-(1-alkoxybutyl)benzothiazole |

Halogenation and Substitution Reactions

The hydroxyl group of the butanol side chain can be replaced by a halogen atom (Cl, Br, or I) through nucleophilic substitution reactions. This transformation converts the alcohol into a more versatile intermediate, an alkyl halide, which can undergo further nucleophilic substitutions.

Common reagents for the halogenation of secondary alcohols include:

Thionyl Chloride (SOCl₂): For the conversion to an alkyl chloride. The reaction is often performed in the presence of pyridine.

Phosphorus Tribromide (PBr₃): For the synthesis of an alkyl bromide.

Hydrogen Halides (HCl, HBr, HI): Concentrated hydrogen halides can also be used to convert secondary alcohols to the corresponding alkyl halides.

These reactions typically proceed through an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the structure of the alcohol. For a secondary alcohol like 2-Benzothiazolebutanol, both pathways are possible.

The resulting alkyl halide is a valuable precursor for introducing other functional groups via nucleophilic substitution reactions with nucleophiles such as cyanide (CN⁻), azide (B81097) (N₃⁻), and thiols (RSH).

Modifications and Functionalization of the Benzothiazole Ring System

The benzothiazole ring is an aromatic system that can undergo substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the electron-donating or -withdrawing nature of the substituents on the ring. The thiazole (B1198619) portion of the fused ring system deactivates the benzene (B151609) ring towards electrophilic attack.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The benzothiazole ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the fused thiazole ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. These reactions are often less effective on deactivated aromatic rings.

The position of substitution on the benzothiazole ring will be directed by the existing substituents and the electronic properties of the ring system.

Nucleophilic Aromatic Substitution on Activated Rings

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally feasible only when the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halogen).

For 2-Benzothiazolebutanol itself, which lacks a suitable leaving group and strong activating groups on the benzene ring, direct nucleophilic aromatic substitution is unlikely. However, if the benzothiazole ring were to be first functionalized with a halogen (via electrophilic halogenation) and a strong electron-withdrawing group like a nitro group, subsequent nucleophilic aromatic substitution could be possible.

For instance, if a halogen were introduced at a position ortho or para to a newly introduced nitro group, it could potentially be displaced by strong nucleophiles such as alkoxides (RO⁻), amines (RNH₂), or thiols (RS⁻).

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used to modify heterocyclic compounds. In the context of benzothiazole derivatives, these reactions typically involve the coupling of a halogenated or otherwise activated benzothiazole with a suitable coupling partner.

For 2-Benzothiazolebutanol, derivatization via cross-coupling would likely require initial functionalization of the benzothiazole ring or the butanol side chain to introduce a reactive handle, such as a halide or a triflate. However, specific studies detailing the participation of 2-Benzothiazolebutanol as a substrate in transition-metal catalyzed cross-coupling reactions are not readily found in the reviewed literature. Research on other benzothiazole derivatives has demonstrated successful palladium-catalyzed Suzuki-Miyaura couplings for the synthesis of 2-arylbenzothiazoles nih.govniscpr.res.inresearchgate.net. For instance, 2'-bromo-2-aryl benzothiazoles have been coupled with various boronic acids in good to excellent yields nih.gov. Additionally, palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed for benzothiazoles with thiophenes and thiazoles rsc.orgcas.cn.

A representative table of conditions for Suzuki-Miyaura coupling of a generic 2-halobenzothiazole, which could hypothetically be applied to a functionalized derivative of 2-Benzothiazolebutanol, is presented below.

Table 1: Hypothetical Conditions for Suzuki-Miyaura Coupling of a 2-Halo-benzothiazole Derivative

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 | Not Available |

| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | Not Available |

Note: This table is illustrative and not based on experimental data for 2-Benzothiazolebutanol.

Reaction Mechanisms and Kinetic Investigations

Detailed mechanistic and kinetic investigations are crucial for understanding and optimizing chemical reactions. For transition-metal catalyzed cross-coupling reactions involving benzothiazole derivatives, such studies can provide insights into the catalytic cycle, identify the rate-determining step, and characterize transition states.

Elucidation of Rate-Determining Steps

For the Suzuki-Miyaura reaction, the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. In the context of sterically hindered 2-arylbenzothiazole derivatives, it has been proposed that the oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-limiting step nih.gov. The mechanism is thought to proceed via a Pd(0)/Pd(II) catalytic cycle, where the nitrogen atom of the benzothiazole ring may coordinate to the palladium catalyst, facilitating this oxidative addition nih.gov.

However, no specific kinetic studies have been found in the literature to determine the rate-determining step for reactions involving 2-Benzothiazolebutanol.

Transition State Characterization

There is no available research that characterizes the transition states in reactions involving 2-Benzothiazolebutanol.

Mechanistic Probes and Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation researchgate.netnih.gov. Kinetic isotope effect (KIE) studies, where an atom at a reactive site is replaced by its heavier isotope, can provide information about bond-breaking and bond-forming steps in the rate-determining step of a reaction researchgate.netx-chemrx.com.

While isotopic labeling has been extensively used to study the mechanisms of various organic and organometallic reactions, there are no specific reports on the use of mechanistic probes or isotopic labeling studies for cross-coupling reactions of 2-Benzothiazolebutanol researchgate.netscripps.edu. Such studies on a suitably labeled 2-Benzothiazolebutanol derivative could, for example, confirm the nature of the C-H bond activation in oxidative coupling reactions or elucidate the details of the transmetalation step in Suzuki-Miyaura couplings.

Supramolecular Assembly and Self-Organization Phenomena

The study of supramolecular assembly and self-organization involves understanding how molecules interact and arrange into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The benzothiazole moiety is known to participate in such interactions, leading to interesting solid-state structures and properties.

For 2-(2′-aminophenyl)benzothiazole derivatives, studies have shown that the molecules can exhibit nearly planar structures with intramolecular hydrogen bonding, and these units can further self-assemble in the solid state nih.gov. However, there is a lack of specific research in the available literature concerning the supramolecular assembly and self-organization phenomena of 2-Benzothiazolebutanol. The presence of the butanol side chain with its hydroxyl group could potentially lead to hydrogen-bonding-driven self-assembly, but this has not been experimentally verified in published studies.

Advanced Spectroscopic and Structural Elucidation of 2 Benzothiazolebutanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By mapping the magnetic fields around atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are particularly powerful, as they reveal correlations between different nuclei, resolving the complexities often seen in one-dimensional spectra. wikipedia.orgnih.gov For a molecule like 2-Benzothiazolebutanol, a suite of 2D NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu For 2-Benzothiazolebutanol, COSY would reveal correlations within the butanol side chain: the proton on C1' would show a correlation to the protons on C2', which in turn would couple to the protons on C3', and so on. It would also show couplings between the adjacent aromatic protons on the benzene (B151609) ring portion of the benzothiazole (B30560) core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This is the primary method for assigning carbon signals that are bonded to hydrogen. Each CH, CH₂, and CH₃ group in 2-Benzothiazolebutanol would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity, showing correlations between protons and carbons that are two to four bonds apart. sdsu.eduprinceton.eduyoutube.com This is vital for piecing together the molecular skeleton, especially for connecting the butanol side chain to the benzothiazole ring system and for assigning quaternary (non-protonated) carbons. For example, the proton on C1' of the butanol chain would show an HMBC correlation to the C2 carbon of the benzothiazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques which show through-bond correlations, NOESY identifies nuclei that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining stereochemistry and conformation. In 2-Benzothiazolebutanol, NOESY could reveal spatial proximity between the protons of the butanol side chain and the aromatic protons of the benzothiazole ring, helping to define the molecule's preferred conformation.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for 2-Benzothiazolebutanol, based on typical values for analogous structural fragments.

Interactive Data Table: Predicted NMR Data for 2-Benzothiazolebutanol

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key COSY Correlations | Expected Key HMBC Correlations |

| C2 | - | ~170.1 | - | H-1', H-4, H-7 |

| C4 | ~8.01 | ~121.8 | H-5 | C-5, C-5a, C-7a |

| C5 | ~7.45 | ~126.5 | H-4, H-6 | C-4, C-6, C-7, C-7a |

| C6 | ~7.38 | ~125.2 | H-5, H-7 | C-4, C-5, C-5a, C-7 |

| C7 | ~7.89 | ~123.5 | H-6 | C-2, C-5a, C-6 |

| C5a | - | ~134.8 | - | H-4, H-6, H-7 |

| C7a | - | ~152.9 | - | H-4, H-5 |

| C1' | ~4.05 | ~68.9 | H-2' | C-2, C-2', C-3' |

| C2' | ~1.85 / ~1.70 | ~38.7 | H-1', H-3' | C-1', C-3', C-4' |

| C3' | ~1.45 | ~19.2 | H-2', H-4' | C-1', C-2', C-4' |

| C4' | ~0.95 | ~13.9 | H-3' | C-2', C-3' |

Solid-State NMR for Polymorphic Analysis

While solution-state NMR provides information on molecules as they tumble freely, solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in two or more different crystal structures. Different polymorphs of a substance can have distinct physical properties.

In an ssNMR experiment, the sample is spun at a "magic angle" to average out anisotropic interactions that would otherwise lead to very broad signals. The resulting spectra can reveal subtle differences in the local chemical environment of atoms in different crystal packing arrangements. For 2-Benzothiazolebutanol, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to:

Identify the number of distinct molecules in the asymmetric unit of a crystal.

Distinguish between different polymorphic forms.

Study the amorphous (non-crystalline) content of a sample.

To date, no specific solid-state NMR studies have been published for 2-Benzothiazolebutanol.

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions with very high precision. This precision allows for the determination of the elemental composition of a molecule from its exact mass, a critical step in identifying an unknown compound or confirming the structure of a synthesized one.

Fragmentation Pathway Analysis

In addition to providing the molecular weight, mass spectrometry experiments often involve fragmenting the molecule and analyzing the masses of the resulting pieces. This fragmentation is not random and follows predictable chemical pathways based on the molecule's structure. Analyzing this fragmentation pattern provides a molecular fingerprint and allows chemists to deduce the original structure.

For 2-Benzothiazolebutanol (C₁₁H₁₃NOS, Monoisotopic Mass: 207.0718 Da), a plausible fragmentation pathway upon electron ionization (EI) would involve characteristic cleavages of the butanol side chain and the benzothiazole core.

Alpha-Cleavage: A common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. For 2-Benzothiazolebutanol, this would involve the loss of a propyl radical (•C₃H₇), resulting in a prominent peak at m/z 164.

Loss of Water: Alcohols can readily lose a molecule of water (H₂O) upon ionization, which would lead to a fragment ion at m/z 189.

Side-Chain Cleavage: Cleavage of the bond between the benzothiazole ring and the butanol chain could lead to the formation of a benzothiazolyl cation at m/z 134 or a protonated benzothiazole at m/z 136.

Benzothiazole Ring Fragmentation: Further fragmentation could involve the characteristic breakdown of the benzothiazole ring itself.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for 2-Benzothiazolebutanol

| m/z (Proposed) | Proposed Ion Structure | Description of Loss |

| 207 | [C₁₁H₁₃NOS]⁺• | Molecular Ion |

| 189 | [C₁₁H₁₁NS]⁺• | Loss of H₂O |

| 164 | [C₈H₈NOS]⁺ | Alpha-cleavage: Loss of •C₃H₇ |

| 136 | [C₇H₆NS]⁺ | Cleavage of butanol chain |

Isotope Pattern Profiling

The high resolution of HRMS allows for the observation of distinct peaks corresponding to molecules containing different isotopes of their constituent atoms (e.g., ¹³C instead of ¹²C, or ³⁴S instead of ³²S). The relative abundance of these isotopes in nature is constant. Therefore, the observed isotopic pattern in a mass spectrum provides a highly specific signature for a given elemental formula. nih.govfu-berlin.de

For 2-Benzothiazolebutanol, with the molecular formula C₁₁H₁₃NOS, the theoretical isotope pattern can be precisely calculated. The most abundant peak (M) corresponds to the molecule containing only the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). The M+1 peak arises from molecules containing one ¹³C or one ¹⁵N atom. The M+2 peak is primarily due to the presence of one ³⁴S atom, which is relatively abundant (4.21%), making this peak particularly diagnostic for sulfur-containing compounds. fu-berlin.de Comparing the experimentally measured isotope pattern to the theoretical one is a robust method for confirming the elemental composition.

Interactive Data Table: Theoretical Isotope Pattern for [C₁₁H₁₃NOS]⁺

| Mass (Da) | Relative Abundance (%) | Ion |

| 207.0718 | 100.00 | M |

| 208.0752 | 12.57 | M+1 |

| 209.0694 | 5.31 | M+2 |

| 210.0728 | 0.65 | M+3 |

Single Crystal X-ray Diffraction for Absolute Stereochemistry

While NMR and MS are powerful tools for determining the constitution (atom-to-atom connectivity) of a molecule, Single Crystal X-ray Diffraction (SCXRD) provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.net This technique involves directing X-rays at a perfectly ordered single crystal. The resulting diffraction pattern is mathematically analyzed to generate a 3D map of electron density, from which the precise position of every atom can be determined.

A crucial application of SCXRD is the determination of absolute stereochemistry. The 2-Benzothiazolebutanol molecule contains a chiral center at the C1' position of the butanol chain (the carbon atom bonded to both the benzothiazole ring and the hydroxyl group). This means the molecule can exist as two non-superimposable mirror images, or enantiomers (the R- and S-isomers).

By analyzing anomalous dispersion effects in the diffraction data, SCXRD can definitively distinguish between these two enantiomers and assign the absolute configuration. This is the gold standard for stereochemical assignment.

However, this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. To date, a single-crystal X-ray structure for 2-Benzothiazolebutanol has not been reported in the scientific literature. Therefore, its absolute stereochemistry has not been experimentally confirmed by this method.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying molecular structures and analyzing conformational isomers. For 2-Benzothiazolebutanol, the spectra are characterized by vibrational modes originating from the benzothiazole ring and the butanol side chain.

The benzothiazole moiety gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.netresearchgate.net The C=C stretching vibrations of the benzene ring and the C=N stretching of the thiazole (B1198619) ring produce a series of sharp bands in the 1640-1400 cm⁻¹ range, which is often considered the "fingerprint" region for this heterocyclic system. researchgate.net

The butanol side chain introduces vibrations typical of aliphatic alcohols. These include the C-H stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups between 3000 and 2850 cm⁻¹, C-H bending and scissoring modes from 1470-1350 cm⁻¹, and the C-O stretching vibration, which typically appears in the 1260-1050 cm⁻¹ region. vscht.cz A prominent, broad absorption band corresponding to the O-H stretch is expected in the FT-IR spectrum, generally centered around 3400-3200 cm⁻¹. vscht.cz

Conformational analysis of 2-Benzothiazolebutanol can be effectively performed using Raman spectroscopy. wikipedia.org The flexible butanol side chain can adopt various spatial arrangements (conformers) due to rotation around its C-C and C-O single bonds. These different conformers, possessing distinct energies and geometries, give rise to unique sets of low-frequency vibrational modes (phonons) in the Raman spectrum, particularly below 1000 cm⁻¹. spectroscopyonline.com By analyzing the Raman spectra, potentially at varying temperatures, it is possible to identify the most stable conformer and study the thermodynamics of conformational changes. utoronto.ca While specific experimental data for 2-Benzothiazolebutanol is not available, the table below summarizes the expected vibrational bands based on analysis of its constituent functional groups and related benzothiazole compounds. researchgate.netresearchgate.netvscht.cz

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3400 - 3200 (Broad) | FT-IR |

| C-H Stretch (Aromatic) | Benzothiazole Ring | 3100 - 3000 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | Butanol Chain (-CH₂, -CH₃) | 3000 - 2850 | FT-IR, Raman |

| C=N Stretch | Thiazole Ring | ~1640 | FT-IR, Raman |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | FT-IR, Raman |

| C-H Bend/Scissor | Butanol Chain (-CH₂, -CH₃) | 1470 - 1350 | FT-IR |

| C-O Stretch | Alcohol (-C-OH) | 1260 - 1050 | FT-IR |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including UV-Visible absorption and fluorescence, provides insights into the electronic transitions and structure of a molecule. The benzothiazole core of 2-Benzothiazolebutanol acts as a chromophore, responsible for its characteristic electronic absorption.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many benzothiazole derivatives are known to be fluorescent. researchgate.netnih.gov After absorbing a photon and reaching an excited state, the 2-Benzothiazolebutanol molecule can relax by emitting a photon at a longer wavelength (a lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum provides information about the energy levels of the excited state and can be highly sensitive to the molecule's local environment.

The electronic properties of 2-Benzothiazolebutanol can be significantly influenced by its environment, leading to phenomena such as solvatochromism and aggregation-induced emission (AIE).

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands as the polarity of the solvent is changed. This effect arises from differential solvation of the ground and excited states of the molecule. Polar solvents may stabilize the excited state differently than the ground state, altering the energy gap between them and thus shifting the spectral bands.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. mdpi.com This is contrary to the common aggregation-caused quenching (ACQ) effect. The AIE phenomenon in many heterocyclic compounds, including benzothiazole derivatives, is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. nih.govresearchgate.net In solution, flexible parts of a molecule, such as the butanol side chain in 2-Benzothiazolebutanol, can rotate freely, providing a non-radiative pathway for the excited state to decay, thus quenching fluorescence. When molecules aggregate, for instance in a mixture of a good solvent (like THF) and a poor solvent (like water), these rotations are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence intensity. nih.govmdpi.com

While specific AIE studies on 2-Benzothiazolebutanol have not been reported, many benzothiazole-based probes exhibit this property. mdpi.comnih.gov For example, a common experimental observation is the dramatic increase in fluorescence as the fraction of a poor solvent (e.g., water) is increased in a solution of the compound in a good solvent (e.g., THF).

The following table illustrates a typical dataset from an AIE experiment on a benzothiazole derivative, demonstrating the fluorescence enhancement upon aggregation.

| THF Fraction (%) | Water Fraction (%) | Relative Fluorescence Intensity (a.u.) | Observation |

|---|---|---|---|

| 100 | 0 | 5 | Weakly emissive in pure THF |

| 50 | 50 | 20 | Slight increase in emission |

| 30 | 70 | 150 | Significant emission enhancement |

| 20 | 80 | 450 | Strong emission due to nanoaggregate formation |

| 10 | 90 | 800 | Maximum fluorescence intensity (AIE effect) |

This table is a representative example based on published data for benzothiazole derivatives exhibiting AIE and does not represent experimental data for 2-Benzothiazolebutanol. mdpi.comnih.govmdpi.com

Computational and Theoretical Investigations of 2 Benzothiazolebutanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and energetic behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide a detailed picture of electron distribution and molecular orbital energies.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations on benzothiazole (B30560) derivatives are employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern the molecule's reactivity and stability. mdpi.com

Key electronic parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Studies on various 2-substituted benzothiazole derivatives show that the nature of the substituent significantly influences the electronic structure. mdpi.comscirp.org For instance, the introduction of electron-withdrawing groups can lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. mdpi.com Global quantum chemical parameters, which provide further insight into reactivity, can be calculated from the HOMO and LUMO energies. mdpi.comscirp.org These include chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). mdpi.comscirp.org

Table 1: Representative DFT-Calculated Electronic Properties for Benzothiazole Derivatives Note: The following data is for illustrative benzothiazole derivatives as specific values for 2-Benzothiazolebutanol are not available in the cited literature. The values demonstrate the type of information generated via DFT calculations.

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (σ) | Electrophilicity Index (ω) |

| Benzothiazole with -CF3 substituent mdpi.com | -7.21 | -2.75 | 4.46 | 2.23 | 0.224 | 3.23 |

| Unsubstituted Benzothiazole derivative mdpi.com | -6.99 | -2.26 | 4.73 | 2.365 | 0.211 | 2.95 |

| 2-hydroxybenzothiazole (B105590) scirp.org | -5.79 | -0.99 | 4.80 | 2.40 | 0.208 | 2.39 |

| 2-aminobenzothiazole (B30445) scirp.org | -5.46 | -0.83 | 4.63 | 2.315 | 0.216 | 2.56 |

Data sourced from DFT calculations at the B3LYP level of theory. mdpi.comscirp.org

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. These methods, including Hartree-Fock (HF), are often used alongside DFT to predict molecular properties. They are particularly valuable for predicting spectroscopic data, which can then be compared with experimental results to validate the computational model.

For benzothiazole and its derivatives, ab initio and DFT calculations have been successfully used to predict vibrational spectra (FT-IR and FT-Raman). core.ac.ukmdpi.com The calculated vibrational frequencies, though sometimes systematically overestimated, generally show good agreement with experimental observations after applying a scaling factor. mdpi.com This allows for the precise assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=N stretching, and ring vibrations. mdpi.comresearchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable tool for predicting NMR chemical shifts (¹H and ¹³C). mdpi.com Computational studies on benzothiazole derivatives have shown that calculated chemical shifts correlate well with experimental values, aiding in the structural elucidation of newly synthesized compounds. mdpi.commdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Benzothiazole Derivative Note: The data below is for 2-(4-methoxyphenyl)benzo[d]thiazole, illustrating the predictive power of computational methods.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-311G(d,p)) (cm⁻¹) |

| C-H stretch | 3111 | 3114 |

| C-H stretch | 3084 | 3091 |

| C-H stretch | 3076 | 3080 |

| C=N/C=C stretch | 1591 | 1608 |

| C=N/C=C stretch | 1558 | 1563 |

Data sourced from a study on 2-(4-methoxyphenyl)benzo[d]thiazole. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational flexibility and interactions with the surrounding environment.

The presence of a flexible butanol side chain in 2-Benzothiazolebutanol means the molecule can adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most energetically stable of these arrangements. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer using quantum mechanical methods. mdpi.com A potential energy surface scan can reveal the lowest energy conformers and the energy barriers between them. mdpi.com

MD simulations offer a more dynamic approach to exploring conformational space. By simulating the molecule's movement over a period of time (typically nanoseconds), one can observe how it explores different conformations and which ones it preferentially occupies. biointerfaceresearch.com The stability of a particular conformation or a protein-ligand complex can be assessed by monitoring the Root Mean Square Deviation (RMSD) over the simulation time. A stable system will typically show the RMSD value converging and fluctuating around a stable average. nih.gov This indicates that the molecule has settled into a stable conformational state.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules (like water) in the simulation box or by using an implicit solvent model that approximates the solvent as a continuous medium. researchgate.net

Studies on benzothiazole derivatives have shown that protic solvents, especially water, can play a crucial role in their chemical reactions and stability. researchgate.net MD simulations coupled with DFT can elucidate the catalytic role of individual water molecules in reaction mechanisms. researchgate.net Furthermore, the solvent can affect the electronic properties of a molecule. Time-dependent DFT (TD-DFT) calculations combined with a Polarizable Continuum Model (PCM) can predict how the absorption spectra of a compound might change in solvents of different polarities. The solvent-accessible surface area (SASA) is another parameter that can be analyzed from MD simulations to understand the extent to which a molecule is exposed to the solvent, which is critical for its solubility and interactions with other molecules. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Non-Clinical Parameters)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific property, such as their biological activity or a physicochemical characteristic. For non-clinical parameters, QSAR models can be developed to predict properties like toxicity, biodegradability, or hydrophilicity.

The foundation of a QSAR model is the calculation of molecular descriptors for each compound in a dataset. researchgate.net These descriptors are numerical values that encode different aspects of the molecule's structure, including electronic, steric, and hydrophobic properties. chula.ac.th A statistical method, such as Multiple Linear Regression (MLR), is then used to build a mathematical equation that correlates these descriptors with the observed property. researchgate.net

For benzothiazole derivatives, QSAR studies have been conducted to understand the structural requirements for their anticancer and antibacterial activities. chula.ac.thnih.gov While these are clinical applications, the methodology and descriptors used are broadly applicable. A validated QSAR model can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics and prioritizing them for synthesis and testing. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Benzothiazole Derivatives

| Descriptor Class | Example Descriptors | Description |

| Electronic | DeltaEpsilonC, Dipole Moment | Describe the electronic distribution, charge separation, and reactivity of the molecule. |

| Steric | Molar Volume, Surface Area | Relate to the size and shape of the molecule, influencing how it fits into a binding site. |

| Hydrophilic/Hydrophobic | LogP, XKHydrophilic Area | Quantify the water or lipid solubility of the molecule, affecting its absorption and distribution. |

| Topological | Chain Count, Wiener Index | Numerical values derived from the graph representation of the molecule, encoding information about branching and connectivity. |

Descriptors are representative of those used in GQSAR and other QSAR analyses of benzothiazole derivatives. chula.ac.th

Development of Predictive Models for Chemical Properties

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial in medicinal chemistry and materials science for forecasting the biological activity or chemical properties of compounds. While specific QSAR models exclusively for 2-Benzothiazolebutanol are not extensively documented in publicly available literature, the methodologies applied to the broader class of benzothiazole derivatives are well-established and directly applicable.

These models are typically developed using statistical methods like multiple linear regression (MLR), which correlates molecular descriptors with observed activities. For instance, a study on a series of benzothiazole analogues developed a statistically significant 2D-QSAR model to predict antibacterial activity. The robustness of such models is evaluated using statistical parameters like the coefficient of determination (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). A high r² value (e.g., > 0.8) indicates a good fit of the model to the training data, while high q² and pred_r² values (e.g., > 0.7) suggest good internal and external predictive power, respectively researchgate.net.

For a hypothetical QSAR model for 2-Benzothiazolebutanol, a range of physicochemical and topological descriptors would be calculated to build a predictive equation. The general form of such a model would be:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents coefficients and D represents the values of various molecular descriptors. The selection of these descriptors is a critical step in model development.

Interactive Data Table: Example of Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

| r² | 0.85 | Percentage of variance in the training set explained by the model. |

| q² | 0.74 | Measure of the internal predictive ability of the model. |

| pred_r² | 0.70 | Measure of the external predictive ability of the model on a test set. |

| F-test | 150 | Statistical test to assess the overall significance of the model. |

Descriptor Generation and Selection

The foundation of any QSAR model lies in the molecular descriptors used. These are numerical values that encode different aspects of a molecule's structure and properties. For 2-Benzothiazolebutanol, a variety of descriptors can be generated using computational software. These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Wiener index, Kier & Hall connectivity indices), constitutional descriptors, and counts of specific chemical features.

3D Descriptors: Geometrical properties derived from the 3D structure of the molecule (e.g., surface area, volume).

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability, etc.

In studies of benzothiazole derivatives, it has been found that descriptors related to molecular bulkiness and partial charge distribution can govern their biological activity nih.gov. Density Functional Theory (DFT) calculations are also employed to compute quantum chemical descriptors. These can include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and various reactivity descriptors such as chemical hardness, softness, and electrophilicity index researchgate.net.

The selection of the most relevant descriptors is a crucial step to avoid overfitting and to build a robust model. Techniques like stepwise regression, genetic algorithms, or principal component analysis are often used for this purpose. For example, in a QSAR study of benzothiazole analogues, descriptors such as E1p, SpMin6_Bhs, ATSC5v, and VP-1 were identified as significant for predicting antibacterial activity researchgate.net.

Interactive Data Table: Examples of Molecular Descriptors for Benzothiazole Derivatives

| Descriptor Type | Descriptor Name | Typical Value Range | Significance |

| Quantum Chemical | HOMO Energy | -6 to -8 eV | Relates to electron-donating ability. |

| Quantum Chemical | LUMO Energy | -1 to -3 eV | Relates to electron-accepting ability. |

| Quantum Chemical | HOMO-LUMO Gap | 3 to 5 eV | Indicates chemical reactivity and stability. |

| Topological | Wiener Index | Varies | Describes molecular branching. |

| Physicochemical | LogP | 1 to 4 | Measures lipophilicity. |

Reaction Pathway Analysis and Mechanistic Predictions

Computational chemistry provides powerful tools for elucidating reaction mechanisms, which can be challenging to determine experimentally. For the synthesis of 2-substituted benzothiazoles, including 2-Benzothiazolebutanol, several reaction pathways are possible. Theoretical calculations can be used to explore these pathways, identify transition states, and calculate activation energies to predict the most likely mechanism.

A common synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with aldehydes or ketones. The proposed mechanism for this reaction generally involves the formation of an imine intermediate, followed by cyclization nih.gov. Computational studies can model this process by:

Reactant and Product Optimization: Calculating the lowest energy conformations of the reactants (e.g., 2-aminothiophenol and 4-hydroxybutanal) and the product (2-Benzothiazolebutanol).

Transition State Searching: Identifying the geometry of the transition states for each step of the proposed mechanism.

Energy Profile Calculation: Determining the relative energies of reactants, intermediates, transition states, and products to construct a reaction energy profile. This profile helps in identifying the rate-determining step of the reaction.

Biological Activity and Mechanistic Insights Non Clinical Focus of 2 Benzothiazolebutanol

In Vitro Biological Assay Development and Screening

Derivatives of the benzothiazole (B30560) scaffold, to which 2-Benzothiazolebutanol belongs, are subjects of extensive in vitro screening to determine their biological activities and potential as therapeutic agents.

The benzothiazole nucleus is a common feature in molecules designed to interact with various enzymes. A study involving a series of novel benzothiazole-chalcones demonstrated significant inhibitory activity against key metabolic enzymes, specifically human carbonic anhydrase isoforms (hCA-I and hCA-II) and paraoxonase (PON-1) nih.gov. The inhibitory effects were quantified by determining their IC50 (concentration for 50% inhibition) and Ki (dissociation constant) values. For carbonic anhydrase hydratase activity, IC50 values ranged from 4.15 to 5.47 µM for hCA-I and 2.56 to 4.58 µM for hCA-II nih.gov. The same compounds showed esterase activity inhibition with IC50 values between 24.91 and 104.00 µM for hCA-I and 35.25 to 97.00 µM for hCA-II nih.gov. Furthermore, these benzothiazole derivatives displayed notable inhibitory effects on PON-1, with IC50 values recorded between 13.28 and 16.68 µM nih.gov.

Table 1: Enzyme Inhibition Data for Benzothiazole-Chalcone Derivatives

| Enzyme | Activity Measured | IC50 Range (µM) | Ki Range (µM) |

|---|---|---|---|

| hCA-I | Hydratase | 4.15 - 5.47 | Not Reported |

| hCA-II | Hydratase | 2.56 - 4.58 | Not Reported |

| hCA-I | Esterase | 24.91 - 104.00 | 14.43 - 59.66 |

| hCA-II | Esterase | 35.25 - 97.00 | 26.65 - 73.34 |

| PON-1 | - | 13.28 - 16.68 | Not Reported |

Benzothiazole derivatives have been investigated for their ability to bind to specific protein receptors. Notably, compounds based on a 2(3H)-benzothiazolone structure, a close analog of the benzothiazole core, have been identified as high-affinity ligands for sigma (σ) receptors nih.gov. These receptors are classified into two subtypes, σ1 and σ2, which are implicated in various cellular functions and disease pathologies nih.gov.

Binding affinity studies using rat liver membrane assays revealed that certain benzothiazolone derivatives bind to σ1 receptors with high affinity, demonstrating Ki values in the low nanomolar range. For instance, one particular analog showed a high affinity for σ1 receptors (Ki = 4.5 nM) and possessed a 483-fold selectivity over the σ2 subtype nih.gov. Another derivatized 2(3H)-benzothiazolone was reported to have a Ki of 1.6 nM for the σ1 receptor in the same assay nih.gov. These findings highlight the potential of the benzothiazole scaffold to serve as a foundation for developing selective receptor ligands.

Table 2: Sigma Receptor Binding Affinities of Select Benzothiazolone Derivatives

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (σ1 vs σ2) |

|---|---|---|---|

| Analog 8a | σ1 | 4.5 nM | 483-fold for σ1 |

| Analog 1 | σ1 | 1.6 nM | Lower preference for σ1 |

| Analog 1 (Guinea Pig Brain) | σ1 | 0.56 nM | >1000-fold for σ1 |

The interaction of benzothiazole derivatives with their biological targets can modulate key cellular pathways. The σ1 receptor, a target for benzothiazolone ligands, is known to be a ligand-regulated chaperone protein that modulates calcium (Ca2+) signaling at the interface between the endoplasmic reticulum and mitochondria nih.gov. By binding to this receptor, benzothiazole-based ligands can influence intracellular calcium homeostasis, a critical process for numerous cellular functions.

Furthermore, novel phenylacetamide derivatives containing the benzothiazole nucleus have demonstrated significant antiproliferative activity in non-human cancer cell lines, including paraganglioma and pancreatic cancer cells mdpi.com. Certain derivatives induced a marked reduction in cell viability at low micromolar concentrations. This suggests that these compounds can interfere with cellular pathways essential for cancer cell proliferation and survival mdpi.com.

Structure-Activity Relationship (SAR) Studies for Biological Targets (Non-Clinical)

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of benzothiazole derivatives by systematically modifying their chemical structure.

SAR studies on benzothiazole-based compounds have identified key structural features, or pharmacophores, that are essential for their biological activity. The benzothiazole nucleus itself is considered a primary moiety for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects rjptonline.orgresearchgate.netbenthamscience.com.

For sigma receptor ligands based on the benzo[d]thiazol-2(3H)one chemotype, specific structural elements were found to be critical for affinity and selectivity nih.gov. The key pharmacophoric elements include two hydrophobic regions connected by a linker. The SAR analysis revealed that:

The Linker Chain: The length of the linker between the two hydrophobic regions is important for determining the ligand's subtype selectivity (σ1 vs. σ2) nih.gov.

Aryl Substitution: Modifications to the aryl group can dramatically alter receptor affinity and selectivity nih.gov.

Based on SAR insights, medicinal chemists can rationally design and synthesize new analogs with improved potency and selectivity. This involves targeted modifications to the lead compound's structure.

For sigma receptor ligands, SAR studies guided the design of new analogs by modifying linker length, aryl substitutions, and the alkylamine ring size nih.gov. For example, increasing the linker arm length from two to five carbons led to a significant increase in affinity for the σ2 receptor subtype nih.gov. Conversely, replacing an azepane ring with a smaller pyrrolidine ring resulted in reduced affinity for both receptor subtypes, demonstrating how specific structural changes can modulate activity nih.gov.

In the development of new antimicrobials, a library of 20 novel benzothiazole analogs was generated using click chemistry, reacting a dialkyne substituted 2-aminobenzothiazole (B30445) with various aryl azides. This approach led to the identification of compound 3e, which showed antibacterial potency twice that of the standard drug ciprofloxacin against several bacterial strains nih.gov. Similarly, to explore antiproliferative agents, novel derivatives were synthesized by keeping the benzothiazole scaffold and an amide functional group constant while introducing various substituents on a distal aromatic ring, leading to analogs with improved activity mdpi.com.

Mechanistic Elucidation of Biological Actions

Biochemical Cascade InvestigationsThere is no research available that investigates the effects of 2-Benzothiazolebutanol on any biochemical cascades or signaling pathways.

A table of mentioned compounds is provided as requested, though it is limited to the subject compound itself.

Advanced Analytical Methodologies for 2 Benzothiazolebutanol Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the high-resolution separation required for the analysis of individual components within a mixture. For 2-Benzothiazolebutanol, various chromatographic techniques are employed to quantify the parent compound and determine its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of 2-Benzothiazolebutanol. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation, sensitivity, and speed.

The process typically begins with the selection of a suitable stationary phase. Due to the moderate polarity of the 2-Benzothiazolebutanol molecule, reversed-phase columns, such as those packed with C18-modified silica, are commonly the first choice. The mobile phase composition is then optimized to achieve the desired retention and peak shape. A common starting point is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to ensure the timely elution of the compound while maintaining a sharp peak shape.

Detector selection is based on the compound's physicochemical properties. The benzothiazole (B30560) ring in 2-Benzothiazolebutanol contains a chromophore that absorbs ultraviolet (UV) light, making a UV detector a suitable and cost-effective choice for detection, typically monitored at a wavelength between 230-280 nm.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 30% B, linear increase to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov The applicability of GC for 2-Benzothiazolebutanol depends on its thermal stability. Some related benzothiazole compounds are known to be thermally labile and can decompose in the high-temperature environment of a standard GC injector. ucdavis.eduresearchgate.net Therefore, initial studies must carefully evaluate the compound's stability under GC conditions.

To mitigate thermal decomposition, a programmable temperature vaporization (PTV) inlet can be used. researchgate.net This allows the sample to be injected into a cool inlet, which is then rapidly heated to transfer the analyte to the column, minimizing the time spent at high temperatures. researchgate.net When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide high-resolution separation and sensitive detection. ucdavis.edu

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C (Split/Splitless or PTV) |

| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (for FID) |

Since 2-Benzothiazolebutanol possesses a chiral center, it exists as a pair of enantiomers. These stereoisomers can exhibit different biological activities, making the determination of enantiomeric purity a critical aspect of its research. nih.gov Chiral HPLC is the most widely used technique for separating enantiomers. nih.govmedwinpublishers.com

This separation is achieved by using a chiral stationary phase (CSP). nih.gov CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times. sigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.govresearchgate.net Method development for chiral separations involves screening various CSPs and mobile phases to find a system that provides adequate resolution (Rs > 1.5) between the enantiomeric peaks. nih.gov Normal-phase (using solvents like n-hexane and isopropanol) or reversed-phase conditions can be employed depending on the specific column and analyte. nih.govunife.it

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

| Detection | UV at 254 nm |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and elucidating the structure of unknown compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to identify and quantify metabolites in biological matrices. In non-human metabolic studies of 2-Benzothiazolebutanol, LC-MS/MS is employed to elucidate its biotransformation pathways.

Untargeted metabolomics approaches can be used to compare the metabolic profiles of biological samples (e.g., plasma, urine, or liver microsomes) from control and 2-Benzothiazolebutanol-treated subjects. nih.govresearchgate.net The high-resolution separation provided by the LC system isolates potential metabolites, which are then ionized and analyzed by the mass spectrometer. The first stage of mass analysis (MS1) provides the accurate mass of the potential metabolite, allowing for the determination of its elemental formula. The second stage (MS/MS) involves fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern provides structural information that helps in identifying the metabolite. mdpi.com Common metabolic transformations for a compound like 2-Benzothiazolebutanol could include oxidation of the butyl chain or conjugation with glucuronic acid or sulfate.

| Metabolic Reaction | Potential Metabolite Structure | Mass Shift (Da) | Notes |

|---|---|---|---|

| Hydroxylation | Addition of a hydroxyl group to the butyl chain | +16 | Phase I metabolism |

| Carboxylation | Oxidation of the terminal methyl group to a carboxylic acid | +30 | Phase I metabolism |

| Glucuronidation | Conjugation with glucuronic acid | +176 | Phase II metabolism |

| Sulfation | Conjugation with a sulfate group | +80 | Phase II metabolism |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it an ideal tool for the characterization of volatile and semi-volatile compounds. scispace.com It is particularly useful for identifying impurities, degradation products, or for confirming the structure of derivatized analytes.

In the context of 2-Benzothiazolebutanol research, GC-MS can be used to analyze volatile byproducts from its synthesis or to characterize derivatives created to enhance volatility or thermal stability. researchgate.net After separation on the GC column, compounds enter the MS source where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical "fingerprint." This spectrum can be compared against spectral libraries (e.g., NIST) for confident compound identification. nih.gov

| Parameter | Condition |

|---|---|

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Inlet Temperature | 260 °C |

| Oven Program | 50 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-500 m/z |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

Capillary Electrophoresis and Microfluidic Systems

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a family of powerful separation techniques that utilize an electric field to separate analytes within a narrow capillary tube. diva-portal.org Its advantages include high resolution, short analysis times, and minimal consumption of samples and reagents. diva-portal.org

For compounds like 2-Benzothiazolebutanol, two primary modes of CE are particularly relevant: Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Capillary Zone Electrophoresis (CZE): CZE is the simplest form of CE, where separation occurs based on the differences in the charge-to-size ratio of the analytes. whitman.edu The separation is governed by the analyte's electrophoretic mobility and the electroosmotic flow (EOF) of the bulk solution within the capillary. diva-portal.org The pH of the background electrolyte (BGE) is a critical parameter, as it determines the charge state of the analyte and the capillary wall, thereby influencing both mobility and EOF. mdpi.com

Micellar Electrokinetic Chromatography (MEKC): MEKC extends the applicability of CE to neutral compounds by combining the principles of electrophoresis and chromatography. nih.govnih.gov A surfactant, such as sodium dodecyl sulfate (SDS), is added to the BGE at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.orgscispace.com Neutral analytes are separated based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles, which act as a pseudo-stationary phase. nih.govwikipedia.org This technique is highly versatile and offers great selectivity for a wide range of compounds. nih.gov

While a specific MEKC method for 2-Benzothiazolebutanol has not been detailed in the literature, methods developed for other heterocyclic compounds, such as phenothiazines, demonstrate the technique's potential. researchgate.net The parameters from such studies provide a valuable starting point for method development.

| Parameter | Condition |

|---|---|

| Background Electrolyte (BGE) | 3 x 10-2 mol/L H3PO4 (pH 2.5) |